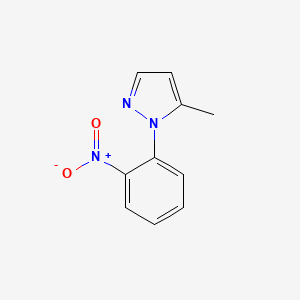

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various C- and N-nitroderivatives of five-membered azoles, including pyrazoles, has been summarized and critically discussed . The nitration reaction of azoles with nitric acid or sulfuric–nitric acid mixture is one of the main synthetic routes to nitroazoles . The nitration reactions with such nitrating agents as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate are reported .

Chemical Reactions Analysis

The lactonization of 2-(2-nitrophenyl)-1,3-cyclohexanediones containing an alcohol side chain and up to three distant prochiral elements is reported by isomerization under the mediation of simple organocatalysts such as quinidine . Through a process of ring expansion, strained nonalactones and decalactone are produced with up to three stereocenters in high er and dr (up to 99:1) .

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Synthesis :

- Pyrazole derivatives, including 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole, have been studied for their reactivity related to intramolecular hydrogen bonds, impacting the synthesis of quinoxalines (Szlachcic et al., 2020).

Corrosion Inhibition in the Petroleum Industry :

- Pyrazol derivatives have shown potential as corrosion inhibitors in the petroleum industry, particularly for steel in acidic environments, suggesting their application in oil well stimulation (Singh et al., 2020).

Cancer Research and DNA/Protein Interaction :

- Ni(II) complexes with pyrazole-based ligands have been evaluated for their interaction with DNA and proteins, as well as their cytotoxicities against various cancer cell lines (Yu et al., 2017).

Study of Molecular Structure and Biological Importance :

- Detailed structural and spectral investigations of pyrazole derivatives have been conducted to understand their molecular structure and potential biological significance (Viveka et al., 2016).

Square Planar Complexes and Helical Structure :

- 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole has been identified as part of rare helically twisted synthetic organic molecules, leading to the synthesis of square planar Pd(II) complexes (Drew et al., 2007).

Antibacterial and Antifungal Properties :

- N-acetyl pyrazole derivatives have been synthesized and demonstrated to exhibit antibacterial and antifungal activities, suggesting their potential pharmaceutical applications (Dhaduk & Joshi, 2022).

Inhibition of Protein Kinase B :

- 5-Methyl-4-phenyl-1H-pyrazole has been identified as a low molecular weight inhibitor of protein kinase B (PKB), a crucial target in cancer therapy (Saxty et al., 2007).

Propriétés

IUPAC Name |

5-methyl-1-(2-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEIRMZQXXUZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697431 |

Source

|

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

CAS RN |

1247439-67-3 |

Source

|

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)